![molecular formula C7H4BrNO2 B152695 7-Bromo-furo[3,2-c]piridin-4(5H)-ona CAS No. 603301-02-6](/img/structure/B152695.png)

7-Bromo-furo[3,2-c]piridin-4(5H)-ona

Descripción general

Descripción

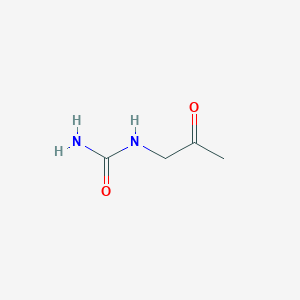

Synthesis Analysis

The synthesis of various pyridine derivatives, including those related to 7-Bromofuro[3,2-c]pyridin-4(5H)-one, has been explored through different methods. A novel multicomponent reaction has been developed to synthesize tetrahydrofuro[2,3-c]pyridines, which involves heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride, resulting in good to excellent yields . Another approach for synthesizing pyridine derivatives involves carbon-carbon coupling, which has been used to create compounds with potential biological activity . Additionally, a one-pot method has been reported for the preparation of furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which reacts with carbonyl compounds to afford the desired products .

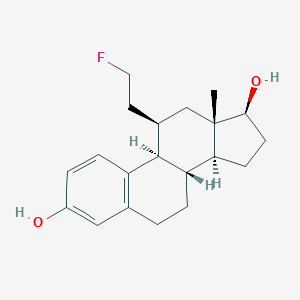

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using experimental techniques such as single crystal X-ray diffraction (XRD) and spectroscopic methods, as well as computational methods like density functional theory (DFT). The crystal and molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing details about the molecular geometry and intermolecular interactions within the crystal packing . These studies provide insight into the structural characteristics of pyridine derivatives, which can be related to the properties of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored in various chemical reactions. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with different nucleophiles under acidic or basic conditions . This demonstrates the versatility of pyridine derivatives in undergoing chemical transformations, which could be applicable to the synthesis and modification of 7-Bromofuro[3,2-c]pyridin-4(5H)-one.

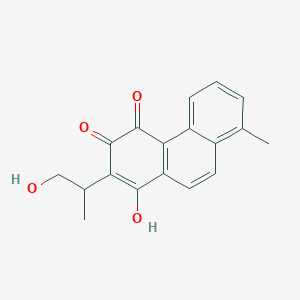

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. The study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine has provided insight into their spectroscopic, electronic, and nonlinear optical properties, as well as their biological activity against bacteria and fungus . These findings contribute to a broader understanding of the properties of pyridine derivatives, which can be extrapolated to predict the behavior of 7-Bromofuro[3,2-c]pyridin-4(5H)-one in different environments and applications.

Aplicaciones Científicas De Investigación

Simulaciones de Dinámica Molecular

Con su estructura molecular bien definida, 7-Bromo-furo[3,2-c]piridin-4(5H)-ona puede usarse en estudios computacionales para comprender las interacciones moleculares. Programas como Amber y GROMACS pueden utilizar este compuesto en simulaciones para estudiar su comportamiento en diferentes entornos, lo cual es beneficioso para predecir su reactividad y estabilidad .

Química Analítica

Este compuesto puede utilizarse como material estándar o de referencia en métodos analíticos como RMN, HPLC, LC-MS y UPLC. Estas técnicas requieren compuestos puros para calibrar los instrumentos y validar los métodos, asegurando una medición precisa de otras sustancias .

Safety and Hazards

Mecanismo De Acción

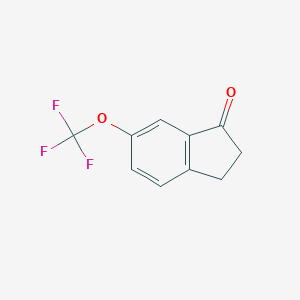

Pharmacokinetics

Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . It also appears to inhibit CYP1A2, which could impact its metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromofuro[3,2-c]pyridin-4(5H)-one. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability. Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they also interact with CYP1A2 .

Propiedades

IUPAC Name |

7-bromo-5H-furo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKFZPQHCJAURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591954 | |

| Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603301-02-6 | |

| Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603301-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)